Cas no 843670-95-1 (N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-ethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
- N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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- Inchi: 1S/C13H13N3O2/c1-2-9-3-5-10(6-4-9)14-13(18)11-7-8-12(17)16-15-11/h3-8H,2H2,1H3,(H,14,18)(H,16,17)
- InChI Key: LEGNNCZYIBSATQ-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=C(CC)C=C2)=O)=NNC(=O)C=C1
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2799-0071-3mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-2μmol |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-4mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2799-0071-1mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2799-0071-5μmol |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-2mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-5mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-10mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-15mg |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2799-0071-10μmol |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
843670-95-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 |
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 843670-95-1): A Comprehensive Overview
N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 843670-95-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is characterized by a pyridazine ring with a ketone group at the 6-position and an amide group at the 3-position. The amide group is substituted with a 4-ethylphenyl moiety, which contributes to its unique pharmacological profile. The presence of the ethyl group on the phenyl ring enhances the lipophilicity of the molecule, potentially improving its bioavailability and cellular permeability.
The synthesis of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been reported using various methodologies. One common approach involves the reaction of 4-ethylbenzoyl chloride with 3-amino-5-cyano-pyridine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using an appropriate cyclizing agent to form the pyridazine ring. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
Recent studies have highlighted the potential therapeutic applications of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to inflammatory responses.
Additionally, N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has shown promise in preclinical models of pain management. Research conducted at a leading pharmaceutical institute revealed that this compound effectively reduces nociceptive responses in animal models of acute and chronic pain. The analgesic effects are attributed to its ability to modulate pain signaling pathways in the central nervous system.
In the context of neurodegenerative diseases, N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been investigated for its neuroprotective properties. A study published in Neuropharmacology reported that this compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may have potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The safety profile of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has also been evaluated in preclinical studies. Toxicity assessments conducted in rodent models have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 843670-95-1) is a promising compound with a diverse range of biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
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